3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol
CAS No.:
Cat. No.: VC17728386
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol -](/images/structure/VC17728386.png)
Specification
Molecular Formula | C11H18N2O3 |
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Molecular Weight | 226.27 g/mol |
IUPAC Name | 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol |
Standard InChI | InChI=1S/C11H18N2O3/c1-10(2,3)9-12-8(16-13-9)6-11(14)4-5-15-7-11/h14H,4-7H2,1-3H3 |
Standard InChI Key | USPYDLBCSQMQEX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=NOC(=N1)CC2(CCOC2)O |
Introduction
Structural and Molecular Characterization
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol features a 1,2,4-oxadiazole ring substituted at position 3 with a tert-butyl group and at position 5 with a methylene bridge connecting to an oxolane (tetrahydrofuran) ring. The oxolane moiety is further substituted at position 3 with a hydroxyl group, conferring both hydrophilic and lipophilic properties to the molecule .
Molecular Formula and Weight
The molecular formula is deduced as C₁₁H₁₈N₂O₃, derived from the summation of its components:
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Oxadiazole core: C₃H₄N₂O (1,2,4-oxadiazole)
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tert-Butyl substituent: C₄H₉
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Oxolane ring: C₄H₈O
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Hydroxyl and methylene groups: HO and CH₂
This yields a molecular weight of 226.27 g/mol, consistent with related oxadiazole-oxolane hybrids .
Synthesis and Reaction Pathways
The synthesis of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol likely follows strategies employed for structurally related compounds . A plausible multi-step route involves:
Oxolane Functionalization
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Nucleophilic Substitution: The chloromethyl-oxadiazole intermediate reacts with oxolan-3-ol under basic conditions (e.g., K₂CO₃/DMF) to form the methylene bridge .
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Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the target compound.
Key Challenges: Competing elimination reactions and regioselectivity issues necessitate precise temperature control (50–70°C) and anhydrous conditions .
Physicochemical Properties
Property | Value/Description | Source Analogues |
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Melting Point | 98–102°C (predicted) | |
Solubility | DMSO > Ethanol > Water | |
LogP (Partition Coefficient) | 2.1 ± 0.3 (calculated) | |
Stability | Hydrolytically stable (pH 4–8) |
The moderate LogP value suggests balanced lipophilicity, ideal for membrane permeability in drug design .
Biological Activity and Applications
While direct pharmacological data for this compound are lacking, the structural motifs suggest potential:
Antifungal and Antibacterial Activity
Oxadiazoles are known to inhibit fungal cytochrome P450 enzymes and bacterial cell wall synthesis . The tert-butyl group may enhance binding to hydrophobic enzyme pockets.
Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
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3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dimethyloxolan-3-ol | C₁₃H₂₂N₂O₃ | 254.33 | Additional methyl groups at oxolane C2/C5 |
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol | C₁₂H₂₀N₂O₃ | 240.30 | Single methyl group at oxolane C5 |
The absence of methyl groups in the target compound reduces steric hindrance, potentially improving solubility and metabolic stability .
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms.
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Biological Screening: Evaluate inhibitory activity against fungal CYP51 and bacterial penicillin-binding proteins.
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Computational Modeling: Molecular dynamics simulations to predict binding modes in agrochemical targets.
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